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molecular formula C7H2F4O2 B1586618 2,3,4,6-tetrafluorobenzoic Acid CAS No. 32890-92-9

2,3,4,6-tetrafluorobenzoic Acid

Cat. No. B1586618
M. Wt: 194.08 g/mol
InChI Key: JMVKZWLEXQRABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592629B2

Procedure details

(2,3,4,6-Tetrafluorophenyl)methanol (1.50 g, 8.33 mmol), sodium periodate (8.91 g, 41.6 mmol) and ruthenium (III) chloride (345 mg, 1.67 mmol) was added to a mixture of MeCN (20 mL), water (10 mL) and carbon tetrachloride (20 mL). The reaction was stirred at room temperature for 6 hours, then filtered through arbocel (eluting with EtOAc) and the filtrate evaporated in vacuo. The resulting residue was purified by silica gel chromatography eluting with EtOAc to afford the title compound as a colourless oil (1.60 g, 99% yield):
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
8.91 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
345 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[C:4]([F:10])[C:3]=1[CH2:11][OH:12].I([O-])(=O)(=O)=[O:14].[Na+].CC#N.O>[Ru](Cl)(Cl)Cl.C(Cl)(Cl)(Cl)Cl>[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[C:4]([F:10])[C:3]=1[C:11]([OH:14])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1F)F)F)CO
Name
Quantity
8.91 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CC#N
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
345 mg
Type
catalyst
Smiles
[Ru](Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through arbocel (eluting with EtOAc)
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with EtOAc

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=CC(=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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